5-Amino-1-butyl-1,2-dihydropyridin-2-one
Description
Historical and Current Significance of the Dihydropyridinone Scaffold in Synthetic Chemistry and Materials Science
The dihydropyridine (B1217469) (DHP) scaffold and its variants, such as dihydropyridinones and dihydropyrimidinones (DHPMs), hold a prominent place in both synthetic and medicinal chemistry. researchgate.netrsc.org Historically, the synthesis of 1,4-dihydropyridines, famously achieved through the Hantzsch reaction over a century ago, marked a significant milestone. researchgate.net This discovery paved the way for the development of a major class of cardiovascular drugs. Dihydropyridine-containing drugs, such as nifedipine (B1678770) and amlodipine, function as L-type calcium channel blockers and are widely used to treat hypertension and heart-related conditions. nih.govnih.gov
The significance of the dihydropyridine and dihydropyridinone core extends far beyond its initial applications. Researchers have demonstrated that this scaffold is a versatile template for designing molecules with a wide spectrum of biological activities. researchgate.net These include:
Anticancer researchgate.net
Antiviral nih.gov
Antimicrobial researchgate.net
Anti-inflammatory researchgate.net
Antioxidant researchgate.net
Antihypertensive kashanu.ac.ir
Neuroprotective nih.gov
The utility of this scaffold lies in the ability to readily modify the core structure at several positions, allowing chemists to fine-tune the molecule's physicochemical properties and biological targets. nih.gov The development of efficient, often one-pot, multi-component reactions like the Biginelli reaction for synthesizing dihydropyrimidinones has further cemented its importance, providing a straightforward pathway to complex molecular architectures. kashanu.ac.irkashanu.ac.ir In synthetic chemistry, dihydropyridines serve as valuable intermediates for creating a variety of natural products and other complex heterocyclic systems. rsc.org The continuous exploration of new synthetic methodologies and the expansion of the biological profiles of DHP derivatives ensure that this scaffold remains an area of intense research. rsc.orgnih.gov
Positional Isomerism and Structural Nuances within the Dihydropyridinone Class
Positional isomerism is a fundamental concept in organic chemistry where compounds have the same molecular formula but differ in the position of functional groups or substituents on a parent scaffold. Within the dihydropyridinone class, this isomerism gives rise to a vast number of structurally distinct molecules with potentially different properties.
The core dihydropyridinone ring itself can have isomers based on the location of the double bond (e.g., 1,2-dihydropyridine vs. 1,4-dihydropyridine). rsc.org Furthermore, the placement of substituents around the ring is critical. For an amino-substituted dihydropyridinone, the amino group can be attached to various carbon atoms, leading to distinct positional isomers. For example, 3-aminodihydropyridinone, 4-aminodihydropyridinone, and 5-aminodihydropyridinone are all positional isomers.
These structural nuances are not trivial; the specific location of a substituent can dramatically alter a molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, these changes can have a profound impact on its biological activity, metabolic stability, and other pharmacologically relevant properties. nih.gov The substitution pattern on the ring nitrogen (position 1) also adds another layer of structural diversity, as seen in the N-butyl group of the titular compound.
To illustrate the concept, the table below shows hypothetical positional isomers of an N-substituted aminodihydropyridin-2-one.
| Compound Name | Position of Amino Group | Position of Carbonyl Group |
| 3-Amino-1-butyl-1,2-dihydropyridin-2-one | 3 | 2 |
| 4-Amino-1-butyl-1,2-dihydropyridin-2-one | 4 | 2 |
| 5-Amino-1-butyl-1,2-dihydropyridin-2-one | 5 | 2 |
| 6-Amino-1-butyl-1,2-dihydropyridin-2-one | 6 | 2 |
Overview of this compound as a Subject of Academic Inquiry
While the dihydropyridinone scaffold is a subject of extensive academic and industrial research, specific studies focusing exclusively on this compound are not widely represented in publicly accessible scientific literature. This suggests that the compound may be a novel entity, a synthetic intermediate, or part of a proprietary research program.
However, the academic inquiry into structurally related compounds is robust. Research on substituted pyridin-2(1H)-ones is an active field, with chemists synthesizing and evaluating new derivatives for various therapeutic applications. nih.gov For instance, studies often involve creating libraries of compounds with different substituents at various positions on the pyridinone ring to establish structure-activity relationships (SAR). researchgate.netnih.gov The inclusion of an amino group, as in 5-aminopyridinone derivatives, is of particular interest due to its ability to act as a hydrogen bond donor and acceptor, which can facilitate binding to biological targets. Furthermore, the N-alkylation of the pyridinone ring, such as the N-butyl group in this case, is a common strategy to modulate properties like solubility, cell permeability, and metabolic stability. nih.gov
Therefore, the academic interest in this compound can be inferred from the broader context of research into aminopyridinones and their N-substituted analogs as potential therapeutic agents. The synthesis of this specific molecule would likely be pursued as part of a larger investigation into how the unique combination of a 5-amino group and a 1-butyl substituent influences the biological and chemical properties of the dihydropyridin-2-one scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-amino-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-11-7-8(10)4-5-9(11)12/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
CPYANRPTNUIPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 1 Butyl 1,2 Dihydropyridin 2 One and Analogous Dihydropyridinone Systems
Classical and Conventional Cyclization Strategies
Traditional approaches to dihydropyridinone synthesis often prioritize operational simplicity and the use of readily available starting materials to rapidly assemble the heterocyclic core.
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step from three or more starting materials. nih.govrsc.org The Biginelli reaction, a cornerstone of MCRs, provides a classic route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structurally analogous to dihydropyridinones. mdpi.comjmchemsci.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). mdpi.com
Modern variations of the Biginelli reaction have expanded its scope by modifying the traditional components. For instance, alternatives to the β-ketoester, such as cyclic β-diketones or acetophenone, have been successfully employed. nih.govmdpi.com Similarly, urea can be replaced with thiourea (B124793) or guanidine (B92328) to yield the corresponding thio or amino derivatives. mdpi.com The development of new catalysts, including environmentally benign options like phosphate (B84403) fertilizers, has also improved reaction times and yields. dergipark.org.tr
The Hantzsch reaction is another powerful four-component reaction that yields dihydropyridines, which can be precursors or analogs to dihydropyridinones. nih.gov These reactions showcase the power of MCRs to rapidly build diverse libraries of heterocyclic compounds. jmchemsci.com
Table 1: Examples of Multicomponent Reactions for Dihydropyrimidinone Synthesis
| Aldehyde | β-Ketoester/Analog | Urea/Thiourea | Catalyst | Yield (%) |
|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Acetoacetate (B1235776) | Urea | Silicotungstic acid on Amberlyst-15 | High |
| Aryl, Heteroaryl Aldehydes | o-Methyl Acetoacetanilide | Urea/Thiourea | p-Toluenesulfonic acid | Good |
| Aromatic Aldehydes | Acetylacetone | Urea | Montmorillonite | Good |
| Benzaldehyde | Ethyl Acetoacetate | Urea | None (Solvent-free) | Not specified |
This table is interactive and represents a summary of findings from multiple sources. mdpi.commdpi.comorientjchem.org
One-pot and tandem (or domino) reactions streamline synthetic processes by combining multiple reaction steps in a single flask, avoiding the need for intermediate purification. beilstein-journals.orgnih.gov This approach enhances efficiency and reduces waste. For the synthesis of dihydropyridinone systems, tandem reactions can involve combining different MCRs. For example, a Biginelli reaction has been sequentially combined with a Passerini reaction to create highly functionalized dihydropyrimidinone derivatives. beilstein-journals.orgnih.gov
Another strategy involves a tandem sequence of Kornblum oxidation and a Biginelli reaction. This allows for the one-pot synthesis of dihydropyrimidones starting from benzyl (B1604629) halides, which are oxidized in situ to the required aldehyde. nih.gov Similarly, one-pot syntheses of 1,4-dihydropyridines have been achieved through the condensation of aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate, often facilitated by recyclable catalysts like magnetic nanoparticles. nanomaterchem.combohrium.com These methods highlight the ingenuity in designing efficient, multi-step, single-vessel processes for constructing complex heterocyclic scaffolds. researchgate.net
The synthesis of N-substituted 2-pyridones, including N-butyl derivatives analogous to the target compound, is a critical area of study. Direct N-alkylation of 2-pyridone (or 2-hydroxypyridine) is a common method, but it often faces challenges with regioselectivity, leading to a mixture of N-alkylated and O-alkylated products. nih.govacs.org
To overcome this, various strategies have been developed. One approach involves a catalyst- and base-free reaction with organohalides, where an HX-facilitated conversion of a pyridyl ether intermediate drives the reaction towards the N-alkylated product with high selectivity. acs.org Microwave-assisted one-pot multicomponent reactions have also been developed to synthesize N-substituted 2-pyridones efficiently. mdpi.com While direct reduction of the pyridone ring followed by alkylation is a plausible route, the more commonly reported strategies focus on the regioselective alkylation of the pre-formed pyridone ring system. rsc.orgresearchgate.net
Advanced and Stereoselective Synthetic Pathways
Creating specific stereoisomers of dihydropyridinones is crucial, as the biological activity of chiral molecules often depends on their three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer or diastereomer selectively. uwindsor.cayoutube.com
The development of methods for the enantioselective synthesis of chiral dihydropyridinones has been a significant focus. nih.gov These reactions often employ chiral catalysts to control the stereochemical outcome of the ring-forming step. nih.govrsc.org Organocatalysis, in particular, has emerged as a powerful tool for constructing these chiral heterocycles. figshare.comrsc.org For example, the Hantzsch reaction, traditionally conducted under harsh conditions, has been adapted to an organocatalytic, enantioselective route using chiral phosphoric acids, yielding polyhydroquinolines with excellent enantiomeric excess (ee). nih.gov
Table 2: Asymmetric Synthesis Approaches for Dihydropyridine (B1217469) Analogs
| Reaction Type | Catalyst Type | Key Feature | Stereoselectivity |
|---|---|---|---|
| Hantzsch Reaction | Chiral Phosphoric Acid | Enantioselective four-component reaction | Good to excellent ee |
| Michael Addition | Cinchona Alkaloid | Enantioselective synthesis of 1,4-dihydropyridines | Very good results |
| Aza-Claisen Annulation | N-Heterocyclic Carbene | Annulation of enals with vinylogous amides | Broad substrate scope |
| [4+2] Cycloaddition | Isothiourea | Addition of ammonium enolates to pyridinium (B92312) salts | Up to 98:2 er |
This table is interactive and provides a summary of advanced synthetic pathways. nih.govnih.govacs.orgrsc.org
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis.
Isothiourea Catalysis: Chiral isothioureas have proven to be effective catalysts for the enantioselective synthesis of dihydropyridinones. These catalysts can activate carboxylic acid derivatives to form chiral ammonium enolates. These reactive intermediates can then participate in various cycloaddition reactions. For instance, the formal [4+2] cycloaddition of these in situ generated enolates with α,β-unsaturated ketimines or pyridinium salts leads to the formation of highly enantioenriched dihydropyridinones and 1,4-dihydropyridines. rsc.orgnih.govresearchgate.net The reaction conditions can be optimized to achieve excellent levels of both diastereoselectivity and enantioselectivity. nih.govnih.gov
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can generate a variety of reactive intermediates from aldehydes or their surrogates. nih.govwpmucdn.com In the context of dihydropyridinone synthesis, NHCs can catalyze [2+4] or [3+3] cyclocondensation reactions. For example, the enantioselective NHC-catalyzed reaction between α-chloroaldehydes and saccharine-derived 1-azadienes affords dihydropyridinones with excellent yields and exclusive cis-selectivity. rsc.org NHC-catalyzed aza-Claisen annulations have also been developed to synthesize these heterocycles. acs.org These methods demonstrate the power of NHCs to control both reactivity and stereoselectivity in the construction of complex heterocyclic molecules. researchgate.net
Asymmetric Synthesis of Chiral Dihydropyridinones
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netresearchgate.net This strategy is particularly valuable for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org In the context of dihydropyridinone synthesis, chiral auxiliaries can be employed to induce asymmetry in key bond-forming steps.
Commonly used chiral auxiliaries are often derived from readily available natural sources like amino acids, terpenes, or carbohydrates. researchgate.netresearchgate.net For instance, oxazolidinones, popularized by David A. Evans, are widely used auxiliaries that can be prepared from amino alcohols. wikipedia.org These auxiliaries can direct the stereoselective alkylation or aldol (B89426) reactions of attached carbonyl compounds, which are precursors to the dihydropyridinone ring. researchgate.net Another example is the use of (R)-phenylglycinol as a chiral auxiliary in Strecker reactions to produce chiral α-amino acids, which can be precursors for nitrogen-containing heterocycles.
The general approach involves attaching the chiral auxiliary to a precursor molecule, performing the stereoselective reaction to create the desired chiral center, and then cleaving the auxiliary, which can often be recovered and reused. wikipedia.org For the synthesis of a chiral analog of 5-Amino-1-butyl-1,2-dihydropyridin-2-one, one could envision attaching a chiral auxiliary to a precursor fragment, followed by a cyclization step to form the dihydropyridinone ring with a defined stereochemistry at one or more centers.
Transition Metal-Catalyzed Cycloaddition and Annulation Reactions
Transition metal catalysis offers powerful and efficient methods for the construction of cyclic molecules, including the six-membered ring of dihydropyridinones. williams.edu Cycloaddition and annulation reactions, in particular, are atom-economical processes that can rapidly build molecular complexity. nih.govmdpi.com
Cycloaddition Reactions: Transition metal-catalyzed [4+2] cycloadditions are analogous to the Diels-Alder reaction and can be used to form cyclohexene (B86901) rings, which can be further functionalized to dihydropyridinones. Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes and alkynes have been shown to proceed under mild conditions where the corresponding thermal reactions fail. williams.edu This approach is notable for its ability to tolerate various functional groups and for its stereospecificity. williams.edu Other transition metals like palladium, copper, rhodium, and iron have also been employed in [4+2] cycloaddition reactions to construct six-membered heterocycles.
Annulation Reactions: Annulation reactions involve the formation of a new ring onto a pre-existing molecule. Transition metal-catalyzed annulations that proceed via C-H bond activation are particularly attractive due to their step-economy. nih.gov For instance, palladium-catalyzed [4+1] annulations have been developed for the synthesis of five-membered rings, and similar strategies can be extended to the formation of six-membered systems. nih.gov Rhodium-catalyzed benzannulation of N-heterocycles with 1,3-dienes represents another route to fused ring systems. The choice of the transition metal catalyst and ligands is crucial for controlling the regioselectivity and efficiency of these reactions.
Table 1: Examples of Transition Metal-Catalyzed Cycloaddition and Annulation Reactions for Six-Membered Ring Synthesis
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
| Intramolecular [4+2] Cycloaddition | Ni(COD)₂ | Dienynes | Bicyclic alkenes | williams.edu |
| [4+2] Benzannulation | Palladium Catalyst | N-heterocycles, 1,3-dienes | Fused aromatic rings | |
| Formal [4+1] Cycloaddition | Palladium(II) Catalyst | Alkyl amides, CO surrogates | Succinimides | nih.gov |
| [3+2] Annulation | Palladium Catalyst | Aromatic amides, maleimides | Fused heterocyclic systems | researchgate.net |
Photochemical Routes to Dihydropyridinones
Photochemical reactions, which utilize light as an energy source, are emerging as a green and sustainable approach to organic synthesis. mdpi.com These reactions can often be conducted at ambient temperature and can enable unique transformations that are not accessible through thermal methods. While specific photochemical routes to this compound are not well-documented, photochemical methods for the synthesis and functionalization of related nitrogen heterocycles suggest potential pathways. mdpi.com
Visible-light-induced photocatalysis has been successfully applied to the C-H functionalization of imidazopyridines, allowing for the introduction of various substituents onto the heterocyclic core. mdpi.com For instance, C-H carbonylalkylation and ethoxy-carbonyl methylation of imidazo[1,2-a]pyridines have been achieved using photocatalysts like rhodamine B. mdpi.com Such functionalization strategies could potentially be adapted to precursors of dihydropyridinones.
Furthermore, photochemical difluoroalkylation reactions have been developed for the functionalization of strained ring systems, highlighting the potential of photochemistry to introduce important structural motifs into cyclic molecules. This suggests that direct photochemical cyclization or functionalization of appropriate precursors could be a viable, albeit currently underexplored, route to dihydropyridinones. rsc.org
Precursor Molecules and Starting Materials for Dihydropyridinone Synthesis
The selection of appropriate starting materials is fundamental to the successful synthesis of dihydropyridinones. The most well-established route to a related class of compounds, dihydropyrimidinones, is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. By analogy, similar precursors can be envisioned for the synthesis of dihydropyridinones.
Key classes of precursor molecules include:
Aldehydes: A wide range of aromatic and aliphatic aldehydes can be used, introducing diversity at the 4-position of the dihydropyrimidinone ring.
β-Dicarbonyl Compounds: Ethyl acetoacetate is a common choice, providing the ester and methyl groups at the 5- and 6-positions, respectively. Other β-ketoesters or β-diketones can also be employed.
Urea/Thiourea and Analogs: Urea or thiourea provides two of the nitrogen atoms and a carbonyl/thiocarbonyl group to the heterocyclic ring. For the synthesis of dihydropyridinones, an amino-containing component that can provide the remaining atoms of the ring would be necessary.
For the specific target compound, this compound, potential precursors could include a butyl-substituted amine or urea derivative, a suitable four-carbon backbone component, and a source for the amino group at the 5-position. One-pot, multi-bond forming processes have been developed for the synthesis of related amino-substituted heterocycles, such as 5-amino-2,5-dihydro-1-benzoxepines, which start from readily available precursors. nih.gov
Table 2: Common Precursors in the Biginelli Reaction for Dihydropyrimidinone Synthesis
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | koreascience.kr |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | koreascience.kr |
| Various aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | koreascience.kr |
| Pyrrolaldehyde derivatives | Various 1,3-dicarbonyl compounds | Urea/Thiourea |
Catalytic Systems and Reaction Condition Optimization in Dihydropyridinone Synthesis
The efficiency and yield of dihydropyridinone synthesis are highly dependent on the catalytic system and reaction conditions. A wide array of catalysts has been investigated, particularly for the Biginelli reaction and its analogs.
Catalytic Systems:
Lewis Acids: Metal salts such as zinc chloride, and polyoxometalate complexes have been shown to effectively catalyze the synthesis of dihydropyrimidinones. koreascience.kr
Brønsted Acids: Acids like hydrochloric acid and p-toluenesulfonic acid have been traditionally used, although they often require harsh conditions.
Organocatalysts: Natural product-based catalysts like betaine (B1666868) and guanidine carbonate have been employed for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, offering a greener alternative. diva-portal.org
Transition Metal Complexes: As mentioned earlier, transition metals can catalyze the formation of the dihydropyridinone ring through various mechanisms.
Reaction Condition Optimization: The optimization of reaction conditions is crucial for maximizing yield and minimizing side products. Key parameters include:
Temperature: Reactions can be performed at room temperature, elevated temperatures with conventional heating, or under microwave irradiation to accelerate the reaction.
Solvent: A range of solvents can be used, including ethanol, acetonitrile, or solvent-free conditions for a more environmentally friendly approach.
Catalyst Loading: The amount of catalyst is optimized to ensure efficient conversion without unnecessary waste.
pH: The pH of the reaction medium can significantly influence the reaction rate and yield, particularly in acid- or base-catalyzed reactions.
Table 3: Catalytic Systems and Conditions for Dihydropyrimidinone Synthesis
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
| [Cu(2,2′-bipy)][Cu(2,2′-bipy)₂]₂[PMo₈V₆O₄₂]·1.5H₂O | Acetonitrile | 45 °C | High yields, short reaction times | koreascience.kr |
| H₃PMo₁₂O₄₀ | Acetonitrile | 45 °C | Comparison for hybrid catalyst | koreascience.kr |
| Betaine and Guanidine Carbonate | Methanol | Reflux | Natural product catalysts, one-pot synthesis | diva-portal.org |
| p-Toluenesulfonic acid | Ethanol | Reflux | Traditional acid catalyst | |
| Zinc Chloride | Ethanol | 70-80 °C | Efficient homogeneous catalyst |
Green Chemistry Principles and Sustainable Approaches in Dihydropyridinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dihydropyridinones to develop more environmentally benign and sustainable processes. Key strategies include:
Use of Green Solvents and Catalysts: This involves replacing hazardous solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions. The use of non-toxic, recyclable catalysts, such as natural product-derived catalysts or heterogeneous catalysts, is also a major focus. mdpi.comdiva-portal.org
Atom Economy and Multicomponent Reactions: One-pot multicomponent reactions like the Biginelli reaction are inherently green as they maximize atom economy by incorporating all starting materials into the final product with minimal waste.
Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or photochemical reactions can reduce energy consumption compared to conventional heating. mdpi.com
Renewable Feedstocks: While not yet widely implemented for dihydropyridinone synthesis, the use of starting materials derived from renewable biomass is a key goal of green chemistry.
Recent research has demonstrated the successful synthesis of dihydropyrimidinones using natural product catalysts like betaine and guanidine carbonate, highlighting a move towards more sustainable synthetic methods. diva-portal.org The development of such eco-friendly protocols is crucial for the future of pharmaceutical manufacturing.
Reactivity and Chemical Transformations of 5 Amino 1 Butyl 1,2 Dihydropyridin 2 One and Dihydropyridinone Scaffolds
Functional Group Interconversions on the Dihydropyridinone Core
Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's chemical properties. In the context of 5-amino-1,2-dihydropyridin-2-one, the primary amino group is a key site for such modifications.
One of the most common interconversions of a primary amino group is its transformation into an amide via acylation . This reaction is typically achieved by treating the amino-dihydropyridinone with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. For instance, the acylation of related 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with chloroacetyl chloride results in the formation of the corresponding chloroacetamides. researchgate.net Similarly, reaction with 1-cyanoacetyl-3,5-dimethylpyrazole can yield cyanoacetamides. researchgate.net These transformations highlight the nucleophilic character of the amino group on the dihydropyridinone core.
Another potential interconversion involves the diazotization of the amino group, followed by substitution with various nucleophiles (Sandmeyer-type reactions). While not explicitly reported for this specific dihydropyridinone, this is a general and powerful method for the conversion of aromatic and heteroaromatic amines to a wide range of functional groups, including halides, cyano, hydroxyl, and hydrogen. The success of such a transformation would depend on the stability of the resulting diazonium salt.
Furthermore, the amino group can be converted to other nitrogen-containing functionalities. For example, it could potentially be transformed into an azide, a nitro group, or be used in the formation of Schiff bases through condensation with aldehydes or ketones. These interconversions would significantly broaden the range of accessible derivatives from the 5-amino-1-butyl-1,2-dihydropyridin-2-one scaffold.
Derivatization Strategies for Structural Diversification
The structural diversification of the dihydropyridinone core is essential for the development of new therapeutic agents. Derivatization can be achieved by modifying existing functional groups or by introducing new substituents onto the heterocyclic ring.
N-Alkylation and N-Arylation: The nitrogen atom of the dihydropyridinone ring can be further substituted. While the target compound already possesses a butyl group at the N1 position, in a broader context of dihydropyridinone chemistry, the synthesis of a library of analogs with different N-substituents is a common strategy. This is often achieved during the synthesis of the dihydropyridinone ring itself, for example, through the Hantzsch pyridine (B92270) synthesis, which allows for the incorporation of various substituents. organic-chemistry.orgeurekaselect.com
Derivatization of the Amino Group: As discussed in the previous section, the amino group at the C5 position is a prime handle for derivatization. Acylation is a key strategy, and a variety of acyl groups can be introduced to modulate the electronic and steric properties of the molecule. For instance, in a study on 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, reaction with phthalic anhydride under harsh conditions led to the formation of a complex polyheterocyclic system, demonstrating a more intricate derivatization pathway. researchgate.net
Substitution on the Dihydropyridinone Ring: The dihydropyridinone ring itself can be a target for derivatization, although this is often more challenging than modifying existing functional groups. Electrophilic aromatic substitution-type reactions could potentially occur at the electron-rich positions of the ring, influenced by the directing effect of the amino group. However, the reactivity of the conjugated system towards both electrophiles and nucleophiles must be carefully considered.
A recent study on the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles showcased the generation of a library of derivatives by varying the substituents on a benzyl (B1604629) group at the N1 position and the aryl group at the C4 position. nih.gov This highlights a common strategy where diversity is introduced through the initial choice of building blocks in a multi-component reaction.
The following table provides examples of derivatization strategies applied to related amino-pyridone scaffolds:
| Starting Material | Reagent | Product | Reference |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Chloroacetyl chloride | 6-Amino-1-(chloroacetylamino)-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | researchgate.net |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 1-Cyanoacetyl-3,5-dimethylpyrazole | 6-Amino-1-(cyanoacetylamino)-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | researchgate.net |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phthalic anhydride | 4,7-Dioxo-4,7-dihydropyrido[1′,2′:2,3] nih.govnih.govnih.govtriazolo[5,1-a]isoindole-1,3-dicarbonitrile derivative | researchgate.net |
| 2-Benzylidenemalononitrile, N-benzyl-2-cyanoacetamide, Guanidine (B92328) carbonate | One-pot, two-step reaction | 6-Amino-1-benzyl-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |
Rearrangement Reactions (e.g., N- to C-sulfonyl Photoisomerization)
Rearrangement reactions offer a powerful tool for accessing complex molecular architectures from simpler precursors. Dihydropyridinone scaffolds are known to undergo interesting rearrangement reactions, leading to significant structural modifications.
Another type of rearrangement observed in dihydropyridinone systems is the aza-semipinacol-type rearrangement . A study described a novel aza-semipinacol-type rearrangement where a benzyl group migrates from the C6 to the C5 position of a 6-benzyl-3,6-dihydropyridin-2(1H)-one, triggered by N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net This rearrangement leads to the formation of functionalized indeno[1,2-b]pyridin-2-ones or 5-benzyl-2-pyridones. The identification of reaction intermediates has supported the proposed mechanisms for these transformations. researchgate.net
These rearrangement reactions demonstrate the potential to significantly alter the dihydropyridinone scaffold, providing access to novel heterocyclic systems that would be difficult to synthesize through other routes.
Nucleophilic and Electrophilic Reactivity of the Dihydropyridinone System
The dihydropyridinone ring system possesses a conjugated π-system that can react with both nucleophiles and electrophiles. The presence of the electron-donating amino group at the C5 position in this compound is expected to significantly influence its reactivity, enhancing its nucleophilicity and directing electrophilic attack.
Nucleophilic Reactivity: The dihydropyridinone ring can act as a nucleophile in various reactions. The electron-rich nature of the enamine-like system makes it susceptible to attack by electrophiles. The amino group at C5 further activates the ring towards electrophilic substitution, likely directing incoming electrophiles to the ortho and para positions (C4 and C6, though C6 is part of the lactam).
Electrophilic Reactivity: Conversely, the dihydropyridinone system also contains electrophilic centers. The carbonyl group at C2 is a classic electrophilic site, susceptible to attack by nucleophiles. More interestingly, the conjugated system can act as a Michael acceptor. The C4 position, being β to the carbonyl group, is a potential site for nucleophilic conjugate addition.
While specific studies on the nucleophilic and electrophilic reactivity of this compound are scarce, related systems provide valuable insights. For instance, nucleophilic aromatic substitution (NAS) is a well-known reaction for halopyridines, where a nucleophile displaces a halide on the pyridine ring. youtube.com Although the dihydropyridinone is not aromatic, analogous additions of nucleophiles to activated positions are conceivable.
The following table summarizes the expected reactivity at different positions of the this compound core:
| Position | Expected Reactivity | Rationale |
| N1-H (if not substituted) | Acidic proton, site for alkylation/acylation | Amide-like nitrogen |
| C2 (Carbonyl) | Electrophilic | Susceptible to nucleophilic attack |
| C3 | - | Part of a double bond |
| C4 | Nucleophilic/Electrophilic | Potential site for electrophilic attack (activated by NH2); potential site for Michael addition |
| C5-NH2 | Nucleophilic | Primary amine reactivity (acylation, alkylation, etc.) |
| C6 | - | Part of the lactam |
Transformation of Dihydropyridinones into Related Heterocycles (e.g., Piperidines, Pyridines)
Dihydropyridinones are valuable intermediates for the synthesis of other important nitrogen-containing heterocycles, most notably pyridines and piperidines.
Oxidation to Pyridines: The dihydropyridine (B1217469) ring can be aromatized to the corresponding pyridine through oxidation. This is a common and synthetically useful transformation. nih.govosti.gov Various oxidizing agents can be employed for this purpose, including manganese dioxide, ceric ammonium (B1175870) nitrate, and nitric acid. wum.edu.pk In some cases, the oxidation can be achieved under milder, more environmentally friendly conditions, for example, using air as the oxidant in the presence of a palladium catalyst. osti.gov The Hantzsch dihydropyridine synthesis is a classic method that often involves a subsequent oxidation step to furnish the final pyridine product. organic-chemistry.org
The following table shows different methods for the oxidation of dihydropyridines to pyridines:
| Oxidizing Agent | Solvent | Conditions | Yield Range | Reference |
| DMSO | - | Heat | 25-64% | wum.edu.pk |
| Nitric Acid | DMSO | Heat | Moderate to Good | wum.edu.pk |
| Bleaching Powder (Calcium hypochlorite) | - | - | Moderate to Good | wum.edu.pk |
| 10% Pd/C, Air | Acetic Acid | 50 °C | 70% (for a specific substrate) | osti.gov |
Reduction to Piperidines: The dihydropyridinone ring can be fully reduced to the corresponding piperidine (B6355638). Piperidines are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govresearchgate.netnih.govwhiterose.ac.uk The reduction can be achieved through catalytic hydrogenation, often using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov The stereochemical outcome of the reduction can be influenced by the substituents on the dihydropyridinone ring and the reaction conditions. The reduction of dihydropyridinones provides a straightforward entry to substituted piperidines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov For example, chiral dihydropyridones have been used as key intermediates in the synthesis of various piperidine alkaloids. nih.gov
The transformation can also be part of a multi-step sequence. For instance, 1,2-dihydropyridines can be readily converted to piperidines with one, two, or three stereocenters via hydrogenation. nih.gov This highlights the utility of dihydropyridinones as precursors for generating stereochemically rich piperidine derivatives.
Computational and Theoretical Studies on Dihydropyridinone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of dihydropyridinone systems. wikipedia.org These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution within a molecule, which in turn governs its physical and chemical properties. northwestern.edu By solving the Schrödinger equation for a given molecule, albeit with necessary approximations, quantum chemistry can determine wavefunctions and energies that describe the electronic state. northwestern.edu
For dihydropyridinones, these calculations can elucidate key electronic features such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal reactive sites within the molecule. For instance, the amino group and the carbonyl group in 5-Amino-1-butyl-1,2-dihydropyridin-2-one are expected to be key sites for chemical reactions, a hypothesis that can be rigorously tested and quantified using quantum chemical calculations. Furthermore, these calculations can predict various molecular properties, including dipole moments and polarizabilities, which influence the molecule's interactions with its environment. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in the study of dihydropyridinone systems due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods allow for the efficient prediction of molecular properties based on the electron density distribution. nih.gov
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving dihydropyridinones, thereby elucidating detailed reaction mechanisms. coe.edu By identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states, researchers can gain a deep understanding of how a reaction proceeds. rsc.org For example, in the synthesis of dihydropyridine (B1217469) derivatives, DFT has been used to study the transition state structures and calculate the energy barriers of different reaction pathways. rsc.org This allows for the determination of the most favorable reaction mechanism. The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com
The table below illustrates a hypothetical comparison of calculated activation energies for different proposed reaction pathways in a dihydropyridinone synthesis, a typical output of DFT studies.
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) |
| Pathway A | TS1 | 15.2 |
| Pathway B | TS2 | 22.5 |
| Pathway C | TS3 | 18.7 |
Note: This data is illustrative and intended to represent typical results from DFT calculations.
A significant application of DFT in the study of dihydropyridinone systems is in the prediction and understanding of stereocontrol in their synthesis. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed. This is of paramount importance in the synthesis of chiral molecules, where the biological activity can be highly dependent on the stereochemistry. DFT calculations can help rationalize the observed stereoselectivity in a reaction by analyzing the steric and electronic interactions in the transition state structures that lead to the different stereochemical outcomes. researchgate.net
Molecular Modeling and Docking Studies for Investigating Intermolecular Interactions and Binding Modes
Molecular modeling and docking are powerful computational techniques used to study how dihydropyridinone derivatives interact with biological macromolecules, such as proteins and enzymes. openaccessjournals.com These methods are crucial in drug discovery and design for predicting the binding affinity and orientation of a ligand (in this case, a dihydropyridinone derivative) within the active site of a target protein. nih.govresearchgate.net
Molecular docking simulations can predict the preferred binding mode of a ligand and estimate its binding energy. dergipark.org.tr For example, studies on various dihydropyridine derivatives have shown their potential to bind to specific enzymes, with the docking results revealing key intermolecular interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov These insights are invaluable for the rational design of new, more potent inhibitors. nih.gov The results of docking studies are often presented in tables that summarize the binding energies and key interacting residues.
The following is an example of a data table that could be generated from a molecular docking study of dihydropyridinone derivatives against a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | TYR23, LYS45, ASP102 |
| Derivative 2 | -7.9 | TYR23, SER46, ASP102 |
| Derivative 3 | -9.2 | TYR23, LYS45, ILE104 |
Note: This data is illustrative and represents typical findings from molecular docking studies.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to map the energy landscape that governs the transitions between them. nih.gov
Computational methods can systematically explore the conformational space of a molecule to identify low-energy conformers. nih.gov By calculating the relative energies of these conformers, it is possible to determine their populations at a given temperature. The energy landscape provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations. nih.gov This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or to participate in a chemical reaction.
Predictive Computational Models for Synthetic Design and Optimization
Computational models play a predictive role in the design and optimization of synthetic routes to dihydropyridinones. By leveraging the insights gained from quantum chemical calculations and DFT studies, it is possible to design new derivatives with enhanced properties or to optimize reaction conditions for improved yields and selectivity. nih.gov
For instance, DFT calculations can be used to screen a library of potential reactants to identify those that are most likely to lead to the desired product with a high yield. nih.gov By calculating reaction barriers and thermodynamic stabilities, computational models can guide the experimental chemist in choosing the most promising synthetic strategies, thereby saving time and resources. These predictive models are becoming an indispensable tool in modern synthetic chemistry, enabling a more rational and efficient approach to the synthesis of complex molecules. nih.gov
Structure Activity Relationship Sar Principles and Methodologies in Dihydropyridinone Research
General Methodological Approaches to SAR Studies in Dihydropyridinone Series
The investigation of SAR within the dihydropyridinone class of compounds employs a variety of experimental and computational techniques to build a comprehensive understanding of how structural modifications influence biological activity. mdpi.comrsc.orgnih.gov A primary experimental approach involves the systematic synthesis of a series of analogs where specific parts of the lead molecule, such as substituents on the pyridinone ring, are altered. mdpi.com These synthesized compounds then undergo biological evaluation to determine their activity, allowing for the identification of structural features that are critical for the desired pharmacological effect.
Another key methodology is the use of pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By comparing the structures of active and inactive dihydropyridinone derivatives, a pharmacophore model can be developed to guide the design of new, potentially more potent, compounds. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) studies are extensively used. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of various molecular properties, to predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govlongdom.org
Impact of Substituent Effects on Reactivity and Chemical Properties
Electron-donating groups, such as amino (-NH2) and alkoxy (-OR) groups, can increase the electron density of the pyridinone ring system through resonance, potentially enhancing its interaction with biological targets. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density and can influence the molecule's reactivity and binding affinity. nih.govresearchgate.net The position of these substituents is also critical. For instance, in the related 1,4-dihydropyridine (B1200194) series, the presence and type of electron-withdrawing groups on a phenyl ring at the 4-position have been shown to significantly affect receptor-binding activity. researchgate.net
The nature of the substituent at the N1 position of the dihydropyridinone ring, such as the butyl group in 5-Amino-1-butyl-1,2-dihydropyridin-2-one, can influence the molecule's lipophilicity and, consequently, its pharmacokinetic properties like absorption and distribution. mdpi.com The interplay of these substituent effects is a key consideration in the design of dihydropyridinone-based compounds with desired chemical and biological profiles.
The following table summarizes the general effects of different types of substituents on the reactivity of aromatic and heteroaromatic rings, which can be extrapolated to the dihydropyridinone system.
| Substituent Type | Electronic Effect | Impact on Ring Reactivity | Example Groups |
| Electron-Donating | Increases electron density | Activating | -NH2, -OH, -OR, -Alkyl |
| Electron-Withdrawing | Decreases electron density | Deactivating | -NO2, -CN, -C=O, Halogens |
Stereochemical Influences on Molecular Recognition and Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of molecular recognition and interaction with biological macromolecules such as enzymes and receptors. nih.govresearchgate.netnih.gov Chiral centers within a dihydropyridinone derivative can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, can exhibit significantly different biological activities.
For instance, in studies of β-annulated 1,4-dihydropyridines, it was found that the stereochemistry at the 4-position had a profound impact on their ability to inhibit TGFβ signaling. The (+)-enantiomer was found to be 10- to 15-fold more potent than the (-)-enantiomer, highlighting a clear stereopreference for the biological target. nih.gov This difference in activity is attributed to the specific spatial orientation of the substituents, which allows for optimal interaction with the binding site.
The binding of a ligand to its receptor is a highly specific process, often likened to a lock and key mechanism, where the three-dimensional shape of the ligand is crucial for a proper fit. nih.govresearchgate.net Therefore, controlling the stereochemistry during the synthesis of dihydropyridinone derivatives is essential for developing compounds with high potency and selectivity. The specific stereochemical requirements for the interaction of this compound with its biological target would need to be determined through experimental and computational studies.
Computational Contributions to SAR Analysis and Hypothesis Generation
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the SAR analysis of dihydropyridinone derivatives. longdom.orgunimi.it Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes of these compounds with their biological targets at an atomic level. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinity. For example, docking studies of pyridin-2-one derivatives as mIDH1 inhibitors have helped to rationalize their binding interactions and guide the design of more potent compounds. nih.gov
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that may occur upon binding and the stability of the interaction. nih.gov Furthermore, computational methods are instrumental in generating and refining SAR hypotheses. By building and validating QSAR models, researchers can predict the activity of virtual compounds and prioritize them for synthesis, thereby accelerating the drug discovery process. nih.govlongdom.org The use of scaffold hopping algorithms can also suggest novel core structures with similar properties to the dihydropyridinone ring, opening up new avenues for chemical exploration. nih.gov
The following table provides an overview of common computational methods used in SAR analysis.
| Computational Method | Application in SAR | Information Gained |
| Molecular Docking | Predicts ligand binding pose | Binding orientation, key interactions (H-bonds, hydrophobic) |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex | Conformational changes, binding stability, free energy of binding |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates 3D molecular fields with biological activity | Identification of steric, electrostatic, and hydrophobic fields that influence activity |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for activity | Spatial requirements for ligand-receptor interaction |
| Virtual Screening | Screens large compound libraries in silico | Identification of potential hit compounds |
| Scaffold Hopping | Identifies novel core structures with similar properties | Design of new chemical series with desired activity |
Advanced Applications of Dihydropyridinone Scaffolds in Chemical Science
Dihydropyridinones as Building Blocks for the Construction of Complex Organic Molecules
The dihydropyridinone framework, particularly the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) scaffold, represents a class of privileged N-heterocyclic structures that are extensively utilized as versatile precursors in the synthesis of complex and biologically active molecules. nih.govmdpi.com These scaffolds are analogous to the well-known 1,4-dihydropyridines (1,4-DHPs) and serve as foundational skeletons for creating a diverse array of more intricate chemical entities. nih.gov Their synthetic utility stems from the multiple reactive sites on the heterocyclic ring, which allow for a variety of chemical transformations and functionalizations.
The general synthesis of dihydropyridinone derivatives often involves multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govpreprints.org This approach allows for the rapid generation of molecular diversity from simple starting materials. For instance, a common method involves the reaction of a β-keto-ester, an aromatic aldehyde, and an ammonium (B1175870) source, often with a compound like Meldrum's acid to direct the cyclization pathway. nih.govpreprints.org
Once formed, the dihydropyridinone scaffold can be chemically modified to build more complex structures. These derivatives are crucial intermediates for the synthesis of various natural products and therapeutic agents. mdpi.com Notable examples of complex molecules synthesized using dihydropyridinone precursors include:
Alkaloids: The scaffold is a key component in the synthesis of molecules like (±)-Andranginine. nih.govpreprints.org
Bioactive Piperidines and Quinolizin-4-ones: Dihydropyridinones can be converted into highly valuable piperidine (B6355638) and quinolizin-4-one structures, which are core components of many pharmaceuticals. preprints.org
Therapeutic Agents: They are precursors for molecules targeting a range of biological systems, including elective α1a adrenergic receptor antagonists, Rho-kinase inhibitors, and P2X7 receptor antagonists. nih.govpreprints.org
The versatility of the dihydropyridinone core allows for a range of synthetic transformations, making it an indispensable tool for medicinal chemists and organic chemists in the development of new compounds. frontiersin.org
Table 1: Examples of Complex Molecules Synthesized from Dihydropyridinone Precursors
| Target Molecule Class | Specific Example | Reference |
|---|---|---|
| Alkaloids | (±)-Andranginine | nih.gov, preprints.org |
| Adrenergic Receptor Antagonists | Selective α1a Antagonists | nih.gov, preprints.org |
| Enzyme Inhibitors | Rho-kinase Inhibitors | nih.gov, preprints.org |
| Ion Channel Modulators | P2X7 Receptor Antagonists | nih.gov, preprints.org |
| Fused Heterocycles | Quinolizin-4-ones | preprints.org |
Exploration of Dihydropyridinone Moieties in Materials Science
The application of dihydropyridinone scaffolds extends beyond medicinal chemistry into the realm of materials science. The inherent structural and electronic properties of the pyridinone ring make it an attractive component for the design of novel functional materials and advanced scaffolds.
The design of scaffolds for materials science applications requires precise control over their physicochemical properties. mdpi.comresearchgate.net For materials incorporating dihydropyridinone moieties, properties such as thermal stability, mechanical strength, and biocompatibility can be tailored by modifying the core scaffold. nih.gov
Thermal Stability: The thermal stability of a material is crucial for its processing and operational lifetime. For pyridinone-based materials, stability is influenced by factors like molecular weight and intermolecular interactions. Research on new azo pyridone derivatives for color filters in image sensors has shown that creating a dimeric structure increases molecular weight and enhances thermal stability significantly. mdpi.com In one study, a dimeric azo pyridone compound (APY-D) exhibited a decomposition temperature (Td) of 266°C, which was 50°C higher than a related commercial colorant. mdpi.com This demonstrates that strategic design, such as dimerization of the pyridinone backbone, can lead to materials capable of withstanding the high temperatures required in manufacturing processes. mdpi.com
While direct studies on the thermal stability of 5-Amino-1-butyl-1,2-dihydropyridin-2-one are not widely available, research on the related 1,4-dihydropyridine (B1200194) (1,4-DHP) class of compounds provides valuable insights. Studies on 1,4-DHP derivatives have shown that their thermodegradation is influenced by factors such as humidity and the nature of substituents on the phenyl ring. scispace.com The degradation often occurs via aromatization of the dihydropyridine (B1217469) ring. scispace.com Such findings suggest that the stability of dihydropyridinone-based materials could be similarly tuned by controlling environmental conditions and through chemical modification of the scaffold's substituents.
Table 2: Factors Influencing Thermal Stability in Pyridone and Dihydropyridine Derivatives
| Structural/Environmental Factor | Effect on Thermal Stability | Example Compound Class | Reference |
|---|---|---|---|
| Increased Molecular Weight (Dimerization) | Enhanced stability (higher Td) | Azo Pyridone Dyes | mdpi.com |
| Presence of Humidity | Increased rate of thermodegradation | 1,4-Dihydropyridine Derivatives | scispace.com |
| Substituent Groups | Influences reaction rate and degradation pathway | 1,4-Dihydropyridine Derivatives | scispace.com |
The unique chemical structure of the dihydropyridinone scaffold makes it suitable for incorporation into a variety of functional materials and advanced scaffolds, particularly in biomedical and polymer science. nih.govnih.govyoutube.com
Functional Polymers: The dihydropyridinone moiety can be integrated into polymer chains to create functional polymers with specific properties. A related heterocyclic structure, dihydropyrimidin-2(1H)-thione, has been used to synthesize polymers via Biginelli polycondensation. nih.govresearchgate.net The resulting polymer contains a reactive thiourea (B124793) moiety that can be chemically modified after polymerization. nih.gov This "post-polymerization modification" strategy allows for the introduction of various functional groups, such as alkenes or alkynes, onto the polymer backbone. nih.govresearchgate.net This approach enables the creation of diverse materials, including fluorescent polymers, from a single parent polymer. nih.gov A similar strategy could be envisioned for polymers containing the this compound unit, where the amino group could serve as a handle for further functionalization.
Scaffolds for Biomedical Applications: In tissue engineering and regenerative medicine, scaffolds provide a three-dimensional framework to support cell growth and tissue formation. mdpi.comyoutube.com The properties of these scaffolds, such as porosity, biodegradability, and mechanical strength, are critical for their function. nih.gov Dihydropyridinone derivatives are being explored for their potential in such applications. For instance, pyridone and dihydropyrimidinone-based compounds have been incorporated into chitosan-coated calcium phosphate (B84403) scaffolds for localized drug delivery. mdpi.com The pyridone structure's similarity to nucleic acid bases suggests it can interact with biological targets, making it a candidate for developing bioactive materials. mdpi.comnih.gov By loading these compounds onto a porous scaffold, a controlled release system can be achieved for applications like targeted antitumor therapy. mdpi.com The ability to functionalize the dihydropyridinone scaffold allows for the attachment of bioactive molecules, tailoring the scaffold for specific therapeutic purposes. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Amino-1-butyl-1,2-dihydropyridin-2-one?
- Methodological Answer : A common approach involves cyclization reactions using substituted pyridine precursors. For example, ammonium acetate buffer (pH 6.5) can stabilize intermediates during condensation reactions, as demonstrated in similar dihydropyridine syntheses . Purification via column chromatography with silica gel or recrystallization in ethanol/water mixtures is recommended to isolate high-purity product. Structural analogs like 1-[(6-Chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one suggest substituent compatibility under mild acidic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Single-crystal XRD paired with SHELXL refinement resolves molecular geometry and hydrogen bonding patterns. SHELX programs are robust for small-molecule refinement, even with twinned data .
- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen environments, while IR identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.
Q. How can solubility and stability be systematically evaluated for this compound?
- Methodological Answer :
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C. Buffer solutions (e.g., ammonium acetate, pH 6.5) mimic physiological conditions .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH (2–10). Monitor via HPLC with UV detection (λ = 254 nm) to track decomposition products.
Advanced Research Questions
Q. How to address discrepancies between crystallographic data and spectroscopic results?
- Methodological Answer : If XRD and NMR data conflict (e.g., tautomerism or dynamic effects), perform:
- Variable-temperature XRD/NMR : To capture conformational flexibility.
- DFT calculations : Compare theoretical and experimental spectra to identify dominant conformers. For example, DFT studies on imidazo-pyridine derivatives resolved electronic structure mismatches .
- Multi-technique validation : Use complementary methods like Raman spectroscopy or neutron diffraction for ambiguous cases .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices. This predicts nucleophilic/electrophilic sites, as shown in aminoimidazodipyridine studies .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water or organic solvents to model aggregation or solvent interactions.
Q. How to design experiments to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying temperatures.
- Isotopic labeling : Introduce ¹⁵N or ²H at the amino group to track proton transfer steps via NMR or mass spectrometry.
- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept reactive intermediates during synthesis or degradation .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s tautomeric equilibrium in solution vs. solid state?
- Methodological Answer :
- Solid-state NMR vs. XRD : Compare hydrogen bonding in crystalline vs. solution phases. SHELXL refinement can detect proton positions in XRD data, while ¹H-¹⁵N HSQC NMR identifies tautomers in solution .
- pH-dependent studies : Adjust pH to stabilize specific tautomers and correlate with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
